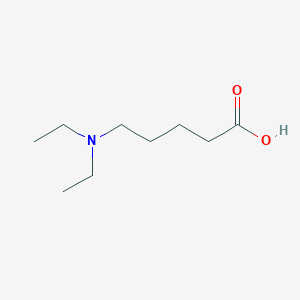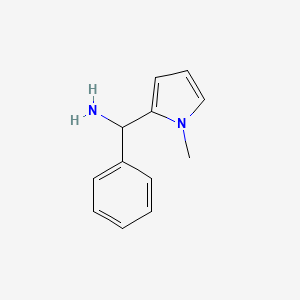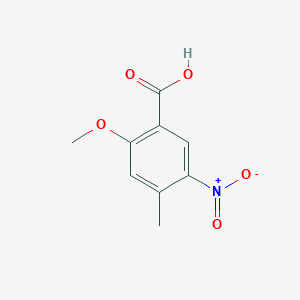![molecular formula C11H19N3 B3301188 4-[3-(1H-imidazol-1-yl)propyl]piperidine CAS No. 90747-59-4](/img/structure/B3301188.png)
4-[3-(1H-imidazol-1-yl)propyl]piperidine
Übersicht
Beschreibung
4-[3-(1H-imidazol-1-yl)propyl]piperidine, also known as ICI 200,880, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for neurological disorders and as a tool for investigating the mechanisms of neurotransmission in the brain. In
Wissenschaftliche Forschungsanwendungen
4-[3-(1H-imidazol-1-yl)propyl]piperidine has been used in various scientific research applications, including as a tool for investigating the mechanisms of neurotransmission in the brain. This compound has been shown to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor and the GABA(A) receptor. Additionally, this compound has been investigated as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-[3-(1H-imidazol-1-yl)propyl]piperidine involves its interaction with neurotransmitter receptors in the brain. Specifically, this compound has been shown to modulate the activity of the NMDA receptor and the GABA(A) receptor. By modulating the activity of these receptors, this compound can affect various physiological processes, including synaptic plasticity, learning and memory, and motor function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific receptors and physiological processes involved. Generally, this compound has been shown to modulate neurotransmission in the brain, affecting processes such as synaptic plasticity, learning and memory, and motor function. Additionally, this compound has been investigated for its potential neuroprotective effects in models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(1H-imidazol-1-yl)propyl]piperidine in lab experiments is its specificity for certain neurotransmitter receptors, such as the NMDA receptor and the GABA(A) receptor. This specificity allows researchers to investigate the mechanisms of these receptors in greater detail. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(1H-imidazol-1-yl)propyl]piperidine. One area of interest is the potential therapeutic applications of this compound for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the mechanisms of action of this compound and its effects on various physiological processes. Finally, the development of more specific and selective analogs of this compound may lead to new insights into the mechanisms of neurotransmission in the brain.
Eigenschaften
IUPAC Name |
4-(3-imidazol-1-ylpropyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1(8-14-9-7-13-10-14)2-11-3-5-12-6-4-11/h7,9-12H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGKIZVFJBMQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,7,10-Tetraoxacyclododecane, 2-[(2-propen-1-yloxy)methyl]-](/img/structure/B3301110.png)







![4-[(1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B3301189.png)
![N-[(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide](/img/structure/B3301193.png)
![4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3301197.png)

